Cas no 2227720-62-7 ((3S)-3-hydroxy-3-(1-methyl-1H-indol-4-yl)propanoic acid)

(3S)-3-Hydroxy-3-(1-methyl-1H-indol-4-yl)propanoic acid is a chiral hydroxy acid derivative featuring an indole core, which is of interest in medicinal chemistry and synthetic applications. The (3S)-stereocenter and hydroxyl group impart potential for asymmetric synthesis and bioactivity modulation. The 1-methylindole moiety enhances stability and may influence binding interactions in biological systems. This compound serves as a versatile intermediate for the development of pharmaceuticals, particularly in targeting enzyme inhibition or receptor modulation. Its structural features, including the carboxylic acid functionality, allow for further derivatization, making it valuable for drug discovery and biochemical research. High purity and well-defined stereochemistry ensure reproducibility in experimental and industrial applications.
(3S)-3-hydroxy-3-(1-methyl-1H-indol-4-yl)propanoic acid structure
2227720-62-7 structure
Product name:(3S)-3-hydroxy-3-(1-methyl-1H-indol-4-yl)propanoic acid
CAS No:2227720-62-7
MF:C12H13NO3
MW:219.236523389816
CID:6396197
PubChem ID:165844310

(3S)-3-hydroxy-3-(1-methyl-1H-indol-4-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-hydroxy-3-(1-methyl-1H-indol-4-yl)propanoic acid
    • EN300-1792363
    • 2227720-62-7
    • Inchi: 1S/C12H13NO3/c1-13-6-5-8-9(3-2-4-10(8)13)11(14)7-12(15)16/h2-6,11,14H,7H2,1H3,(H,15,16)/t11-/m0/s1
    • InChI Key: SMPWRWVUDKEDBI-NSHDSACASA-N
    • SMILES: O[C@@H](CC(=O)O)C1=CC=CC2=C1C=CN2C

Computed Properties

  • Exact Mass: 219.08954328g/mol
  • Monoisotopic Mass: 219.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 62.5Ų

(3S)-3-hydroxy-3-(1-methyl-1H-indol-4-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1792363-5.0g
(3S)-3-hydroxy-3-(1-methyl-1H-indol-4-yl)propanoic acid
2227720-62-7
5g
$4806.0 2023-06-02
Enamine
EN300-1792363-1.0g
(3S)-3-hydroxy-3-(1-methyl-1H-indol-4-yl)propanoic acid
2227720-62-7
1g
$1658.0 2023-06-02
Enamine
EN300-1792363-0.05g
(3S)-3-hydroxy-3-(1-methyl-1H-indol-4-yl)propanoic acid
2227720-62-7
0.05g
$1393.0 2023-09-19
Enamine
EN300-1792363-5g
(3S)-3-hydroxy-3-(1-methyl-1H-indol-4-yl)propanoic acid
2227720-62-7
5g
$4806.0 2023-09-19
Enamine
EN300-1792363-10g
(3S)-3-hydroxy-3-(1-methyl-1H-indol-4-yl)propanoic acid
2227720-62-7
10g
$7128.0 2023-09-19
Enamine
EN300-1792363-0.5g
(3S)-3-hydroxy-3-(1-methyl-1H-indol-4-yl)propanoic acid
2227720-62-7
0.5g
$1591.0 2023-09-19
Enamine
EN300-1792363-1g
(3S)-3-hydroxy-3-(1-methyl-1H-indol-4-yl)propanoic acid
2227720-62-7
1g
$1658.0 2023-09-19
Enamine
EN300-1792363-0.1g
(3S)-3-hydroxy-3-(1-methyl-1H-indol-4-yl)propanoic acid
2227720-62-7
0.1g
$1459.0 2023-09-19
Enamine
EN300-1792363-0.25g
(3S)-3-hydroxy-3-(1-methyl-1H-indol-4-yl)propanoic acid
2227720-62-7
0.25g
$1525.0 2023-09-19
Enamine
EN300-1792363-2.5g
(3S)-3-hydroxy-3-(1-methyl-1H-indol-4-yl)propanoic acid
2227720-62-7
2.5g
$3249.0 2023-09-19

Additional information on (3S)-3-hydroxy-3-(1-methyl-1H-indol-4-yl)propanoic acid

Compound CAS No. 2227720-62-7: (3S)-3-Hydroxy-3-(1-Methyl-1H-Indol-4-Yl)Propanoic Acid

The compound (3S)-3-hydroxy-3-(1-methyl-1H-indol-4-yl)propanoic acid (CAS No. 2227720-62-7) is a biologically active molecule with significant potential in the fields of pharmacology and organic chemistry. This compound is characterized by its unique structure, which combines a hydroxyl group, an indole ring, and a propanoic acid moiety. The (S)-configuration at the chiral center adds to its stereochemical complexity and biological relevance.

Recent studies have highlighted the importance of indole-containing compounds in drug discovery, particularly in the development of anticancer, anti-inflammatory, and neuroprotective agents. The 1-methylindole substituent in this compound contributes to its lipophilicity and ability to interact with various biological targets. The propanoic acid group, on the other hand, enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications.

One of the most notable aspects of (3S)-3-hydroxy-3-(1-methyl-1H-indol-4-yl)propanoic acid is its role as a substrate in enzymatic reactions. Researchers have demonstrated that this compound can serve as a substrate for cytochrome P450 enzymes, which are critical in drug metabolism. This property makes it valuable for studying enzyme kinetics and drug-drug interactions.

In terms of synthesis, the compound can be prepared via a multi-step process involving the coupling of indole derivatives with hydroxyl-containing precursors. The stereochemistry at the chiral center is crucial and can be controlled using asymmetric catalysis techniques. Recent advancements in catalytic asymmetric synthesis have enabled the efficient production of this compound with high enantiomeric excess.

The biological activity of (3S)-3-hydroxy-3-(1-methyl-1H-indol-4-yl)propanoic acid has been extensively studied. In vitro experiments have shown that it exhibits potent inhibitory effects on several key enzymes involved in inflammation and cancer progression. For instance, it has been found to inhibit cyclooxygenase (COX) enzymes, which are central to inflammatory processes. Additionally, studies suggest that this compound may modulate signaling pathways such as the MAPK and NF-kB pathways, further underscoring its potential as an anti-inflammatory agent.

Recent research has also explored the neuroprotective properties of this compound. Preclinical studies indicate that it may protect against oxidative stress and neuronal damage, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to cross the blood-brain barrier adds to its therapeutic potential in this area.

In conclusion, (3S)-3-hydroxy-3-(1-methyl-1H-indol-4-Yl)propanoic acid (CAS No. 2227720-62-) is a versatile compound with a wide range of applications in pharmacology and drug discovery. Its unique structure, stereochemistry, and biological activity make it a valuable tool for researchers in both academia and industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play an increasingly important role in the development of novel therapeutics.

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